molecular formula C5H9N3S B2576957 2,4-Thiazolediamine, N2,N2-dimethyl- CAS No. 75116-62-0

2,4-Thiazolediamine, N2,N2-dimethyl-

Cat. No.: B2576957
CAS No.: 75116-62-0
M. Wt: 143.21
InChI Key: YGNAWCMPWLXVSX-UHFFFAOYSA-N
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Description

2,4-Thiazolediamine, N2,N2-dimethyl- is a chemical compound with the molecular formula C5H10N3S and a molecular weight of 144.22 g/mol . It is known for its unique structure, which includes a thiazole ring substituted with two amino groups and two methyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolediamine, N2,N2-dimethyl- typically involves the reaction of appropriate thiazole derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of 2,4-Thiazolediamine, N2,N2-dimethyl- may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolediamine, N2,N2-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Thiazolediamine, N2,N2-dimethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Thiazolediamine, N2,N2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Thiazolediamine, N2,N2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two amino groups and two methyl groups on the thiazole ring allows for diverse chemical reactivity and potential biological activities that are not observed in simpler thiazole derivatives .

Properties

IUPAC Name

2-N,2-N-dimethyl-1,3-thiazole-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-8(2)5-7-4(6)3-9-5/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNAWCMPWLXVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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